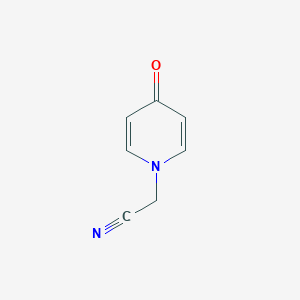
2-(4-Oxopyridin-1-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxopyridin-1-YL)acetonitrile, also known as OPAN, is a chemical compound that has been widely studied for its potential applications in scientific research. OPAN is a heterocyclic compound that contains a pyridine ring and a nitrile group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
作用機序
The mechanism of action of 2-(4-Oxopyridin-1-YL)acetonitrile is complex and not fully understood. It is thought to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate ion channels, including the NMDA receptor and the GABA receptor. These effects may be responsible for its ability to enhance cognitive function and memory.
生化学的および生理学的効果
2-(4-Oxopyridin-1-YL)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory, making it a promising candidate for use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for use in the treatment of epilepsy and chronic pain.
実験室実験の利点と制限
One of the advantages of using 2-(4-Oxopyridin-1-YL)acetonitrile in lab experiments is its ability to selectively inhibit certain enzymes and modulate ion channels. This makes it a valuable tool for studying the mechanisms of these enzymes and channels. However, one of the limitations of using 2-(4-Oxopyridin-1-YL)acetonitrile is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-(4-Oxopyridin-1-YL)acetonitrile. One area of interest is the development of novel drugs based on 2-(4-Oxopyridin-1-YL)acetonitrile. Its ability to selectively inhibit certain enzymes and modulate ion channels makes it a promising candidate for the development of drugs for the treatment of a range of disorders. Another area of interest is the study of its potential neuroprotective effects. It has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of neurodegenerative disorders. Finally, there is interest in exploring the potential use of 2-(4-Oxopyridin-1-YL)acetonitrile in the treatment of cancer. Its cytotoxic effects at high concentrations may make it a valuable tool for the development of novel cancer therapies.
合成法
The synthesis of 2-(4-Oxopyridin-1-YL)acetonitrile can be achieved through a variety of methods, including the reaction of pyridine-4-carboxaldehyde with malononitrile in the presence of a base. Other methods involve the reaction of pyridine-4-carboxylic acid with thionyl chloride, followed by reaction with malononitrile. These methods have been shown to yield high purity 2-(4-Oxopyridin-1-YL)acetonitrile with good yields.
科学的研究の応用
2-(4-Oxopyridin-1-YL)acetonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. These effects make it a promising candidate for use in a range of research fields, including drug discovery, neuroscience, and biochemistry.
特性
CAS番号 |
115698-15-2 |
|---|---|
製品名 |
2-(4-Oxopyridin-1-YL)acetonitrile |
分子式 |
C7H6N2O |
分子量 |
134.14 g/mol |
IUPAC名 |
2-(4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,6H2 |
InChIキー |
PCFBIPVGTIHCNJ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=O)CC#N |
正規SMILES |
C1=CN(C=CC1=O)CC#N |
同義語 |
1(4H)-Pyridineacetonitrile,4-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



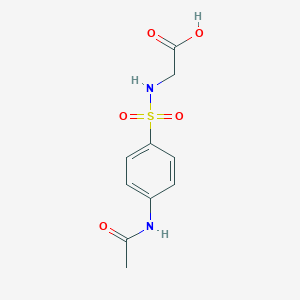
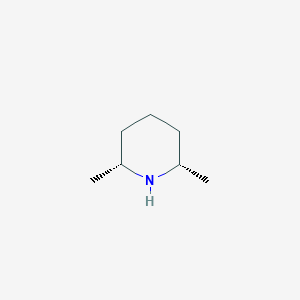
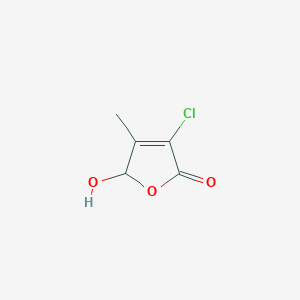
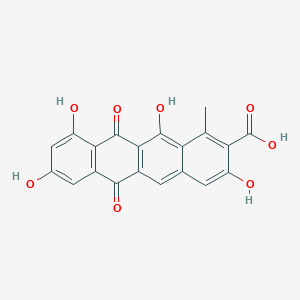
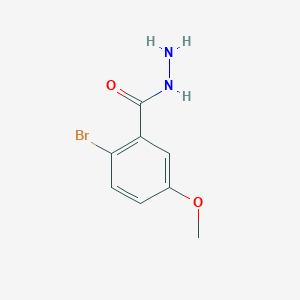

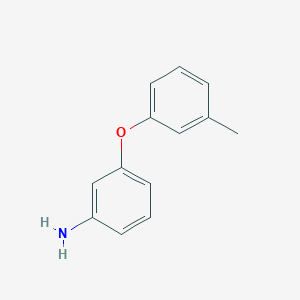
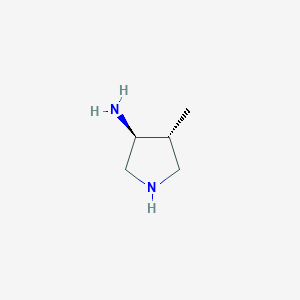



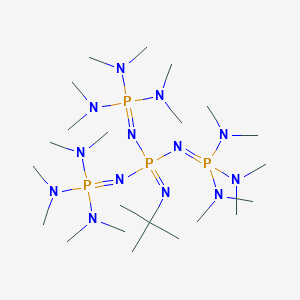
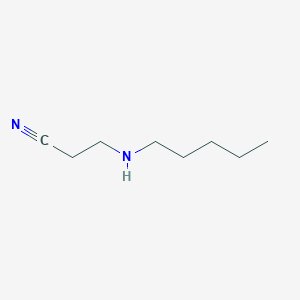
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)